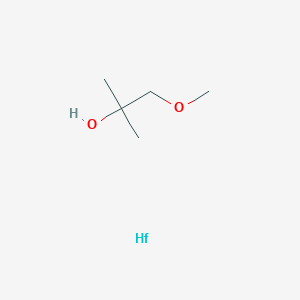
1-Methoxy-2-methylpropan-2-ol hafnium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-methylpropan-2-ol hafnium is a chemical compound that combines the properties of an organic solvent with the unique characteristics of hafnium
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-2-methylpropan-2-ol can be synthesized through the reaction of propylene oxide with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with a high conversion rate and selectivity .
Industrial Production Methods
Industrial production of 1-Methoxy-2-methylpropan-2-ol involves the use of task-specific anion-functionalized poly(ionic liquid) catalysts. These catalysts enable efficient conversion and high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1-Methoxy-2-methylpropan-2-ol hafnium has several applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the preparation of biological samples and as a solvent for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of coatings, inks, and cleaning agents
Mechanism of Action
The mechanism of action of 1-Methoxy-2-methylpropan-2-ol involves its interaction with molecular targets through hydrogen bonding and nucleophilic substitution. The compound’s unique structure allows it to participate in various chemical reactions, facilitating the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
Propylene glycol methyl ether: Similar in structure and used as a solvent in various applications.
Di(propylene glycol) methyl ether: Another glycol ether with similar properties and uses.
Uniqueness
1-Methoxy-2-methylpropan-2-ol hafnium stands out due to its combination with hafnium, which imparts unique properties such as enhanced stability and reactivity. This makes it particularly valuable in specialized applications where these characteristics are required.
Properties
Molecular Formula |
C5H12HfO2 |
|---|---|
Molecular Weight |
282.63 g/mol |
IUPAC Name |
hafnium;1-methoxy-2-methylpropan-2-ol |
InChI |
InChI=1S/C5H12O2.Hf/c1-5(2,6)4-7-3;/h6H,4H2,1-3H3; |
InChI Key |
UMOPHIZEKUZHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC)O.[Hf] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(2-cyanoacetamido)imino]-2,2-diethylbutanoate](/img/structure/B11725589.png)
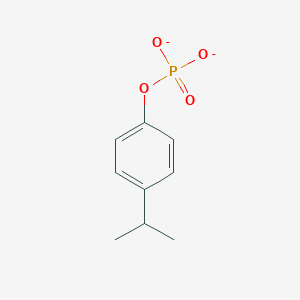
![N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3,3-dimethoxypropanehydrazide](/img/structure/B11725598.png)

![2,5-dichloro-N'-[(pyridin-3-yl)methylidene]benzohydrazide](/img/structure/B11725601.png)
![1-Benzyl-3-[2-(furan-2-yl)ethenyl]urea](/img/structure/B11725606.png)
![1-[(1-Chloro-3,4-dihydronaphthalen-2-YL)methylidene]-2-(4-methylphenyl)hydrazine](/img/structure/B11725635.png)

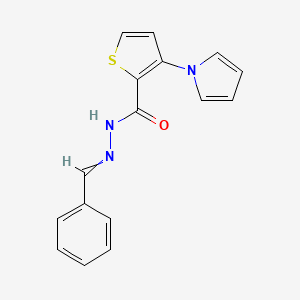
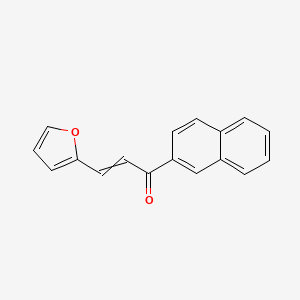

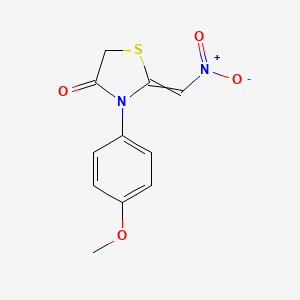

![Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate](/img/structure/B11725659.png)
